molecular formula C10H10BrN3 B1526616 N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide CAS No. 39255-60-2

N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide

Cat. No. B1526616
CAS RN: 39255-60-2
M. Wt: 252.11 g/mol
InChI Key: ZGEYANFICVYJSY-UHFFFAOYSA-N
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Description

“N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” is a chemical compound with the molecular formula C10H10BrN3. It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” consists of a bromine atom and a cyanide group attached to a phenyl ring, which is further connected to a formamidine group .


Physical And Chemical Properties Analysis

“N’-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide” is a solid at 20°C. It has a molecular weight of 252.12. .

Scientific Research Applications

Synthesis and Characterization

  • N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide is utilized in various synthesis processes. For instance, it's involved in the synthesis of new 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one, which exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains (Pansare et al., 2014). Additionally, it is used in the efficient synthesis of highly substituted furan, thiophene, pyrrole, and 2‐aminothiazole derivatives, which are crucial in various chemical processes (Metwally, 2007).

Antimicrobial Applications

  • Compounds synthesized using N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide have been found to possess significant antimicrobial properties. For example, certain synthesized compounds exhibited potent antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus, surpassing the efficacy of standard drugs used in experiments (Gul et al., 2017).

Photodynamic Therapy and Cancer Treatment

  • Derivatives of N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide are being explored in photodynamic therapy, particularly in the treatment of cancer. For instance, synthesized zinc phthalocyanines with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base, show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Applications in Organic Chemistry

  • This compound is also significant in organic chemistry, particularly in the synthesis of various organic compounds. For instance, it is used in the preparation of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, demonstrating its versatility in the synthesis of complex organic molecules (Loidreau et al., 2013).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Therefore, it’s recommended to use this compound only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

N'-(4-bromo-2-cyanophenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYANFICVYJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide

CAS RN

39255-60-2
Record name N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformamidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

59 g (300 mmol) of 2-cyano-4-bromoaniline are suspended in 35 ml of dimethylformamide dimethyl acetal (780 mmol) and heated under reflux for 1.5 h. The resulting mixture is cooled and then 300 ml of hexane are added. The resulting solid is filtered off and washed with hexane. 64.5 g (85%) of the desired product are obtained.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Lee, H Nada, HJ Byun, CH Lee, A Elkamhawy - Pharmaceuticals, 2021 - mdpi.com
EphB3 is a major key player in a variety of cellular activities, including cell migration, proliferation, and apoptosis. However, the exact role of EphB3 in cancer remains ambiguous. …
Number of citations: 9 www.mdpi.com
H Nada, AR Gul, A Elkamhawy, S Kim, M Kim… - ACS …, 2023 - ACS Publications
The epidermal growth factor receptor (EGFR) is vital for regulating cellular functions, including cell division, migration, survival, apoptosis, angiogenesis, and cancer. EGFR …
Number of citations: 7 pubs.acs.org

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